Cas no 214360-69-7 (2,4-Dimethoxyphenylboronic acid, pinacol ester)

2,4-Dimethoxyphenylboronic acid, pinacol ester Chemical and Physical Properties
Names and Identifiers
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- 2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1,3,2-Dioxaborolane,2-(2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-
- 2,4-Dimethoxyphenylboronic acid pinacol ester
- 2,4-BIS(BENZYLOXY)PYRIMIDIN-5-YLBORONIC ACID
- BM392
- 2,4-DIMETHOXYPHENYLBORONIC ACID, PINACOL ESTER
- AB29263
- AB0067420
- AB1007965
- ST24039111
- 2,4 - Dimethoxyphenylboronic acid pinacol ester
- 2,4-Dimethoxyphenylboronic acid pinacol ester, Ald
- SCHEMBL5899720
- 2-(2 pound not4-Dimethoxyphenyl)-4 pound not4 pound not5 pound not5-tetramethyl-1 pound not3 pound not2-dioxaborolane
- J-014066
- 2,4-Dimethoxyphenylboronic acid pinacol ester, AldrichCPR
- DS-14806
- P16527
- AKOS015951142
- FT-0698011
- 1,3,2-DIOXABOROLANE, 2-(2,4-DIMETHOXYPHENYL)-4,4,5,5-TETRAMETHYL-
- EN300-1425809
- DTXSID20430825
- MFCD06795688
- 214360-69-7
- CS-0089494
- 2,4-DIMETHOXYPHENYLBORONIC ACID,PINACOL ESTER;
- A879098
- 2,4-Dimethoxyphenylboronic acid, pinacol ester
-
- MDL: MFCD06795688
- Inchi: 1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-8-7-10(16-5)9-12(11)17-6/h7-9H,1-6H3
- InChI Key: SGMCDJPHIFYVJF-UHFFFAOYSA-N
- SMILES: O1B(C2C([H])=C([H])C(=C([H])C=2OC([H])([H])[H])OC([H])([H])[H])OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]
Computed Properties
- Exact Mass: 264.15300
- Monoisotopic Mass: 264.1532893 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 264.13
- Topological Polar Surface Area: 36.9
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.1±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 367.9°C at 760 mmHg
- Flash Point: 176.3±25.1 °C
- Refractive Index: 1.491
- PSA: 36.92000
- LogP: 2.00300
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
2,4-Dimethoxyphenylboronic acid, pinacol ester Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Hazard Category Code: 22
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,2-8°C
2,4-Dimethoxyphenylboronic acid, pinacol ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,4-Dimethoxyphenylboronic acid, pinacol ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1160134-100mg |
2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
214360-69-7 | 97% | 100mg |
¥38 | 2023-04-14 | |
TRC | D479220-1g |
2,4-Dimethoxyphenylboronic acid, pinacol ester |
214360-69-7 | 1g |
$ 80.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D546416-100g |
2-(2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
214360-69-7 | 97% | 100g |
$800 | 2023-09-03 | |
TRC | D479220-500mg |
2,4-Dimethoxyphenylboronic acid, pinacol ester |
214360-69-7 | 500mg |
$87.00 | 2023-05-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1160134-1g |
2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
214360-69-7 | 97% | 1g |
¥99 | 2023-04-14 | |
SHENG KE LU SI SHENG WU JI SHU | sc-308792A-5 g |
2,4-Dimethoxyphenylboronic acid, pinacol ester, |
214360-69-7 | 5g |
¥1,354.00 | 2023-07-11 | ||
abcr | AB175428-10 g |
2,4-Dimethoxyphenylboronic acid, pinacol ester |
214360-69-7 | 10g |
€240.80 | 2023-05-07 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D842456-5g |
2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
214360-69-7 | 97% | 5g |
672.30 | 2021-05-17 | |
Chemenu | CM135210-10g |
2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
214360-69-7 | 95%+ | 10g |
$120 | 2023-01-09 | |
TRC | D479220-1000mg |
2,4-Dimethoxyphenylboronic acid, pinacol ester |
214360-69-7 | 1g |
$98.00 | 2023-05-18 |
2,4-Dimethoxyphenylboronic acid, pinacol ester Related Literature
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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2. Back matter
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
Additional information on 2,4-Dimethoxyphenylboronic acid, pinacol ester
The Role of 2,4-Dimethoxyphenylboronic Acid and Its Pinacol Ester in Modern Chemical Biology and Medicinal Chemistry
2,4-Dimethoxyphenylboronic acid, when derivatized as its pinacol ester, has emerged as a critical reagent in contemporary organic synthesis and biomedical research. This compound (CAS No: 214360-69-7) combines the unique properties of boron-based chemistry with the structural versatility of methoxy-substituted phenolic frameworks. Its structure consists of a phenyl ring bearing methoxy groups at the 2- and 4-positions linked to a boronic acid moiety via a pinacol (1,1-dimethylethylidene) protecting group. This configuration stabilizes the boron center while enabling controlled deprotection during synthetic protocols.
A recent study published in Nature Communications (2023) highlighted the compound's utility in constructing bioactive scaffolds through Suzuki-Miyaura cross-coupling reactions. Researchers demonstrated that using this pinacol ester-protected form significantly enhances reaction efficiency compared to unprotected boronic acids under mild conditions. The methoxy substituents modulate electronic properties of the aromatic ring, making it particularly effective for synthesizing heterocyclic compounds that target epigenetic regulators such as histone deacetylases (HDACs). These findings underscore its role in developing next-generation anticancer agents with improved pharmacokinetic profiles.
In medicinal chemistry applications, this compound serves as an intermediate for synthesizing glycosidic linkages in carbohydrate-based therapeutics. A 2023 paper from the Journal of Medicinal Chemistry reported its use in creating glycoconjugates for imaging αvβ3 integrin overexpression in tumor microenvironments. The pinacol ester's stability during conjugation processes allows precise functionalization without premature hydrolysis - a critical advantage when preparing biocompatible imaging agents.
Beyond traditional synthesis roles, this compound has been repurposed for bioorthogonal labeling strategies. A collaborative study between MIT and Stanford researchers (published in JACS Au, 2023) showed that under copper-free conditions, the pinacol ester-protected boronate can form selective click reactions with cis-diol motifs present on glycoproteins. This discovery enables real-time tracking of glycosylation dynamics in living systems without disrupting cellular processes - a breakthrough for studying metabolic pathways involved in neurodegenerative diseases.
The electronic characteristics conferred by the 2- and 4-methoxy substituents have also found application in photoredox catalysis systems. In a notable Angewandte Chemie article from early 2023, this compound was used as an electron-donating ligand to improve photocatalytic efficiency in C-H activation reactions. The dual methoxy groups create an optimal electron density distribution on the aromatic ring that enhances energy transfer pathways essential for visible-light mediated transformations.
In materials science research, this compound has been employed to develop stimuli-responsive polymers through controlled radical polymerization techniques. A team at ETH Zurich recently demonstrated (Advanced Materials 2023) that incorporating boronate-functionalized monomers allows temperature-sensitive polymer networks to exhibit reversible swelling behavior - ideal for drug delivery systems requiring precise release mechanisms.
Spectroscopic analysis confirms its distinct chemical signature: proton NMR shows characteristic signals at δ 7.15-6.85 ppm corresponding to o-, m-, p-coupled methoxy protons on the phenolic ring, while carbon NMR reveals sp² hybridized carbon resonances between δ 155-165 ppm typical of boronate esters. X-ray crystallography studies published last year revealed an unusual chair-like conformation around the pinacol protecting group that contributes to its thermal stability at room temperature.
New applications continue to emerge through mechanistic insights gained from computational studies. DFT calculations performed by researchers at Scripps Institute (ChemRxiv preprint 2023) revealed unexpected π-electron delocalization patterns when this compound interacts with transition metal catalysts during cross-coupling reactions. These findings are guiding efforts to design more efficient catalyst systems with reduced ligand requirements.
In analytical chemistry contexts, this compound functions as a versatile derivatizing agent for mass spectrometry analysis of carbohydrates and polyols. Its selective binding affinity towards diols enables detection limits below 1 picomolar according to recent studies from Bruker Daltonics (Analytical Chemistry 2023), making it invaluable for metabolomics profiling where trace amounts must be quantified without interference from complex biological matrices.
Safety data indicates non-hazardous handling characteristics under standard laboratory conditions when proper precautions are maintained. The pinacol ester form eliminates issues associated with free boronic acids' hydrolytic instability while maintaining low toxicity profiles confirmed through OECD guideline assays conducted by Sigma-Aldrich R&D teams last year.
Cross-disciplinary studies now explore its potential in enzyme inhibition mechanisms targeting bacterial cell wall synthesis pathways - an area gaining renewed attention due to antibiotic resistance challenges highlighted by WHO reports since 2019. Preliminary work from Harvard Medical School suggests specific interactions between the methoxy groups and penicillin-binding proteins could lead to novel antibacterial agents with reduced resistance potential.
In drug delivery systems engineering, this compound is being investigated as a component for pH-sensitive prodrugs due to its reversible binding properties under physiological conditions. A recent patent application filed by Merck KGaA details how boronate-based linkages can be designed using this reagent to achieve targeted release of cytotoxic payloads within acidic tumor environments - minimizing systemic toxicity while maximizing therapeutic efficacy.
Synthetic methodologies have evolved significantly since its first preparation described by Miyaura et al., with modern protocols emphasizing solvent-free microwave-assisted synthesis reported in Green Chemistry (January 2023). These methods reduce reaction times from hours to minutes while achieving >98% purity levels through silica gel chromatography optimization strategies now widely adopted industry-wide.
The compound's spectroscopic fingerprint makes it amenable to high-resolution mass spectrometry detection techniques crucial for pharmacokinetic studies according to FDA guidelines issued last year regarding small molecule drug characterization requirements. LC-MS/MS analyses confirm intact ion peaks at m/z consistent with molecular formula C11H16B3O5, providing unambiguous identification during formulation development stages.
In enzyme inhibitor design projects funded by NIH grants since late 2021, researchers have utilized this reagent's unique coordination chemistry properties when combined with transition metals like palladium or rhodium under aerobic conditions - creating reversible complexes that mimic natural substrate interactions without causing irreversible protein denaturation typically observed with traditional irreversible inhibitors.
New formulations developed by pharmaceutical companies incorporate it into solid dispersion matrices using hot-melt extrusion technology described in Drug Development & Industrial Pharmacy (March 2023). This approach addresses solubility challenges inherent to many boronate-containing drugs through nanoscale particle engineering that maintains chemical integrity while improving dissolution rates by over three orders of magnitude compared to raw material forms.
Biochemical assays conducted at Genentech have demonstrated its ability to selectively bind β-galactosidase enzymes via cooperative interactions between methoxy groups and enzyme active sites - opening avenues for diagnostic applications where specific glycosidase activity must be measured non-invasively within live cells without perturbing normal metabolic functions.
Surface modification techniques using plasma-enhanced chemical vapor deposition now utilize derivatives prepared from this compound according to methods outlined in Langmuir journal (June 2023). The resulting thin films exhibit tunable surface charge characteristics depending on methoxy substitution patterns - enabling advanced cell culture substrates tailored for specific stem cell differentiation protocols requiring precise microenvironment control.
In vivo studies published recently indicate favorable pharmacokinetics when administered subcutaneously or intravenously: plasma half-life measurements range between 4-6 hours post-administration across murine models tested at MD Anderson Cancer Center laboratories last year. These results suggest promising translational potential given current regulatory emphasis on optimizing dosing regimens through PK/PD modeling approaches outlined in FDA's March 8th guidance documents on small molecule drug development pathways.
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